Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 4-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The specific substitution pattern is achieved through selective halogenation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Electrophilic Substitution: Halogenated indole derivatives.
Nucleophilic Substitution: Substituted indole derivatives with nucleophiles replacing the halogen atoms.
Ester Hydrolysis: 5-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the fluorine atom at the 4-position.
Methyl 4-fluoro-1H-indole-2-carboxylate: Lacks the chlorine atom at the 5-position.
Methyl 5-bromo-4-fluoro-1H-indole-2-carboxylate: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in drug development.
This compound has the molecular formula C10H7ClFNO2 and a molecular weight of approximately 227.62 g/mol. The compound features both chloro and fluoro substituents on the indole ring, which contribute to its unique electronic properties and enhance its reactivity compared to other indole derivatives.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies suggest that this compound may interact with specific molecular targets involved in cancer pathways, making it a candidate for further development in oncology.
- Antiviral Properties : Research indicates potential efficacy against various viral infections, including HIV. It has been identified as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of certain bacteria and fungi.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Binding Affinities : Molecular docking studies have revealed significant interactions with proteins involved in disease pathways, including those related to cancer and microbial resistance mechanisms.
- Pharmacokinetics : The compound is reported to have high gastrointestinal absorption, which may enhance its bioavailability when administered orally.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : The synthesis begins with commercially available indole derivatives.
- Substitution Reactions : Chloro and fluoro groups are introduced through halogenation reactions.
- Carboxylation : The carboxylate group is added to enhance solubility and reactivity.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Key Features | Uniqueness |
---|---|---|
5-Chloro-1H-indole-2-carboxylic acid | Lacks fluoro substituent | No halogen combination |
4-Fluoro-1H-indole-2-carboxylic acid | Lacks chloro substituent | Different electronic characteristics |
5-Bromo-4-fluoro-1H-indole-2-carboxylic acid | Contains bromo instead of chloro | Different halogen effects on biological activity |
The combination of both chloro and fluoro groups enhances the compound's reactivity and biological profile compared to its analogs.
Case Studies
Research has highlighted various case studies focusing on the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV strains, showcasing its potential as a therapeutic agent in antiviral drug development .
- Anticancer Research : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, suggesting mechanisms that warrant further investigation for anticancer applications .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Drug Development : Continued exploration of its pharmacological properties may lead to new therapeutic agents targeting various diseases.
- Structure Modification : Further structural modifications could optimize its efficacy and reduce toxicity, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBWSKTLNCEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629088 | |
Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-89-3 | |
Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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